Cas no 2680811-89-4 (3-methoxy-2-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)
3-methoxy-2-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2680811-89-4
- EN300-28282067
- 3-methoxy-2-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
- 3-methoxy-2-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid
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- Inchi: 1S/C13H15NO5/c1-4-7-19-13(17)14-10-6-5-9(12(15)16)8(2)11(10)18-3/h4-6H,1,7H2,2-3H3,(H,14,17)(H,15,16)
- InChI Key: RYGIFQDJTVOTDM-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC=C(C(=O)O)C=1C)NC(=O)OCC=C
Computed Properties
- Exact Mass: 265.09502258g/mol
- Monoisotopic Mass: 265.09502258g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 344
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 84.9Ų
3-methoxy-2-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28282067-0.05g |
3-methoxy-2-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680811-89-4 | 95.0% | 0.05g |
$1115.0 | 2025-03-19 | |
| Enamine | EN300-28282067-0.1g |
3-methoxy-2-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680811-89-4 | 95.0% | 0.1g |
$1169.0 | 2025-03-19 | |
| Enamine | EN300-28282067-0.25g |
3-methoxy-2-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680811-89-4 | 95.0% | 0.25g |
$1222.0 | 2025-03-19 | |
| Enamine | EN300-28282067-0.5g |
3-methoxy-2-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680811-89-4 | 95.0% | 0.5g |
$1275.0 | 2025-03-19 | |
| Enamine | EN300-28282067-1.0g |
3-methoxy-2-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680811-89-4 | 95.0% | 1.0g |
$1329.0 | 2025-03-19 | |
| Enamine | EN300-28282067-2.5g |
3-methoxy-2-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680811-89-4 | 95.0% | 2.5g |
$2605.0 | 2025-03-19 | |
| Enamine | EN300-28282067-5.0g |
3-methoxy-2-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680811-89-4 | 95.0% | 5.0g |
$3852.0 | 2025-03-19 | |
| Enamine | EN300-28282067-10.0g |
3-methoxy-2-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680811-89-4 | 95.0% | 10.0g |
$5712.0 | 2025-03-19 | |
| Enamine | EN300-28282067-1g |
3-methoxy-2-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680811-89-4 | 1g |
$1329.0 | 2023-09-09 | ||
| Enamine | EN300-28282067-5g |
3-methoxy-2-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680811-89-4 | 5g |
$3852.0 | 2023-09-09 |
3-methoxy-2-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 3-methoxy-2-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid
3-Methoxy-2-Methyl-4-{(Prop-2-en-1-yloxy)carbonylamino}benzoic Acid: A Comprehensive Overview
3-Methoxy-2-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid, identified by the CAS number 2680811-89-4, is a complex organic compound with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a benzoic acid backbone substituted with methoxy, methyl, and a propenoyloxy carbonyl amino group. These substituents contribute to its diverse chemical properties and reactivity.
The synthesis of 3-methoxy-2-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve the desired stereochemistry and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds. For instance, researchers have explored the use of transition metal catalysts to facilitate key transformations, such as the formation of the propenoyloxy group and the amidation step.
One of the most promising applications of this compound lies in its potential as a pharmacological agent. Studies have shown that 3-methoxy-2-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid exhibits significant bioactivity, particularly in modulating enzyme activity and cellular signaling pathways. For example, recent research has highlighted its ability to inhibit certain kinases involved in cancer progression, making it a candidate for anti-cancer drug development.
In addition to its pharmacological applications, this compound has also shown promise in agricultural settings. Its ability to act as a plant growth regulator has been explored in recent studies, where it was found to enhance stress tolerance in crops under adverse environmental conditions. This dual functionality underscores the versatility of 3-methoxy-2-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid and highlights its potential as a multi-functional molecule.
The structural complexity of this compound also makes it an interesting candidate for materials science applications. Researchers have investigated its use as a building block for advanced materials, such as stimuli-responsive polymers and self-healing materials. The presence of the propenoyloxy group introduces unique mechanical properties, while the benzoic acid backbone provides stability and reactivity for cross-linking reactions.
From a sustainability perspective, the development of eco-friendly synthesis routes for 3-methoxy-2-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid is a critical area of research. Scientists are exploring the use of renewable feedstocks and biocatalysts to reduce the environmental footprint of its production. These efforts align with global initiatives to promote green chemistry and sustainable manufacturing practices.
In conclusion, 3-methoxy-2-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid, with its CAS number 2680811
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